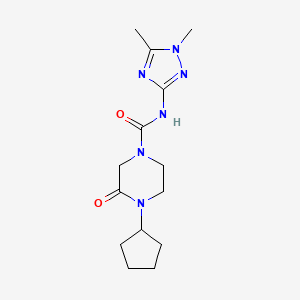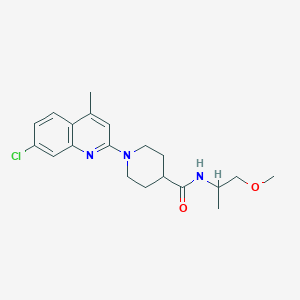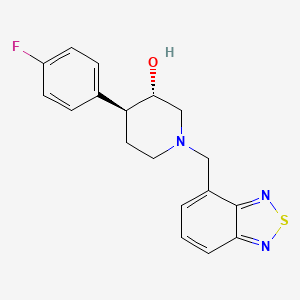![molecular formula C20H22N2O3 B4257138 N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4257138.png)
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide
描述
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide, also known as DMIMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMIMA is a derivative of indole, a heterocyclic organic compound that is commonly found in various plants. The unique chemical structure of DMIMA makes it a promising candidate for the development of new drugs that can target specific biological processes in the body.
作用机制
The mechanism of action of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide is complex and involves multiple pathways and targets. One of the main targets of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide is the protein kinase C (PKC) signaling pathway, which is involved in cell growth, differentiation, and apoptosis. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of PKC, leading to the induction of apoptosis in cancer cells. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide also targets other signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects on the body. In addition to its anti-cancer and neuroprotective properties, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide has been shown to have antioxidant and anti-inflammatory effects. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide has also been shown to modulate the levels of various neurotransmitters such as dopamine and serotonin, making it a potential candidate for the treatment of mood disorders such as depression and anxiety.
实验室实验的优点和局限性
One of the main advantages of using N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its specificity and selectivity for certain signaling pathways and targets. This allows researchers to study the effects of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide on specific biological processes without affecting other pathways or targets. However, one of the limitations of using N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are numerous future directions for research on N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide. One area of research could focus on the development of new drug formulations that improve the solubility and bioavailability of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide. Another area of research could focus on the identification of new targets and pathways that N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide can modulate. Additionally, further studies are needed to investigate the potential applications of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide in the treatment of various neurological disorders and mood disorders.
科学研究应用
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide's ability to inhibit the growth and proliferation of cancer cells. Studies have shown that N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide can induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-14(2)22-19-9-4-15(10-18(13)19)11-21-20(23)12-25-17-7-5-16(24-3)6-8-17/h4-10,22H,11-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQDKRUONYTSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-ethyl-N-isopropyl-N-[(3-methylpyridin-2-yl)methyl]-4-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B4257056.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B4257058.png)
![N-(2-fluorophenyl)-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B4257059.png)
![(3R)-1-({1-[(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B4257064.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4257076.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4257079.png)
![6-chloro-2-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B4257082.png)
![N-(4-fluorobenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4257093.png)



![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4257125.png)
![N-benzyl-N-methyl-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B4257146.png)